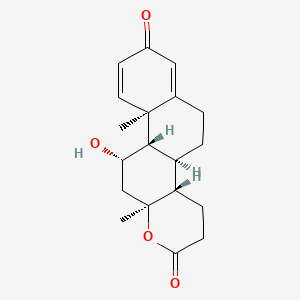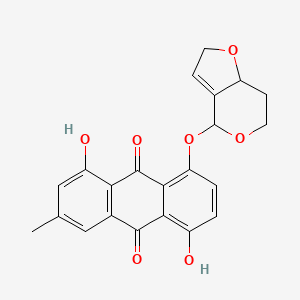
Mycotoxin 81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycotoxin 81 is a naturally occurring toxic compound produced by certain types of fungi. These fungi can grow on various foodstuffs such as cereals, nuts, spices, dried fruits, and coffee beans, often under warm and humid conditions. Mycotoxins, including this compound, pose significant health risks to both humans and livestock, ranging from acute poisoning to long-term effects such as immune deficiency and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycotoxin 81 involves the cultivation of specific fungal species under controlled environmental conditions. The fungi are grown on substrates that mimic their natural growth environments, such as grains or nuts. The production of this compound is influenced by factors such as pH, temperature, humidity, and substrate nutrition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors with optimized conditions to maximize toxin yield. Post-cultivation, the mycotoxin is extracted and purified using techniques such as solid-phase extraction, liquid-liquid extraction, and matrix solid phase dispersion .
Chemical Reactions Analysis
Types of Reactions: Mycotoxin 81 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Mycotoxin 81 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of mycotoxin biosynthesis and detoxification.
Biology: Researchers use this compound to investigate its effects on cellular processes, including oxidative stress and DNA damage.
Medicine: It serves as a tool to study the toxicological effects of mycotoxins and develop therapeutic interventions.
Industry: this compound is used in the development of detection methods for food safety and quality control
Mechanism of Action
Mycotoxin 81 exerts its effects through several molecular pathways:
Oxidative Stress: It induces the production of reactive oxygen species, leading to cellular damage.
DNA Damage: this compound can interfere with DNA replication and repair mechanisms, causing mutations.
Immunosuppression: It affects the immune system by reducing the activity of specific immune cells and promoting inflammation
Comparison with Similar Compounds
Aflatoxins: Produced by Aspergillus species, these are among the most toxic mycotoxins.
Ochratoxin A: Known for its nephrotoxic effects, produced by Aspergillus and Penicillium species.
Zearalenone: Produced by Fusarium species, it has estrogenic effects.
Fumonisins: Produced by Fusarium species, these mycotoxins are known for their neurotoxic effects
Uniqueness of Mycotoxin 81: this compound is unique due to its specific molecular structure and the particular fungi that produce it. Its distinct biosynthetic pathway and the specific environmental conditions required for its production set it apart from other mycotoxins .
Properties
CAS No. |
93513-59-8 |
|---|---|
Molecular Formula |
C22H18O7 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
8-(4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-4-yloxy)-1,5-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C22H18O7/c1-10-8-12-17(14(24)9-10)21(26)19-16(3-2-13(23)18(19)20(12)25)29-22-11-4-6-27-15(11)5-7-28-22/h2-4,8-9,15,22-24H,5-7H2,1H3 |
InChI Key |
TUSQXSZBOGDCBU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4 |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4 |
Synonyms |
1,5-dihydroxy-3-methyl-8-((2,6,7,7a-tetrahydro-4H-furo(3,2c)pyran-4-yl)oxy)-9,10-anthracenedione MT-81 toxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


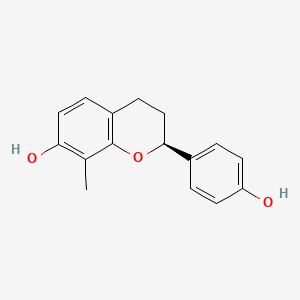


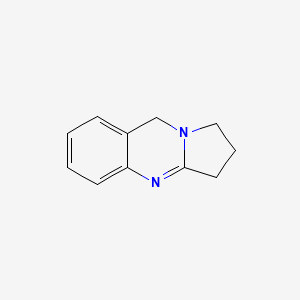
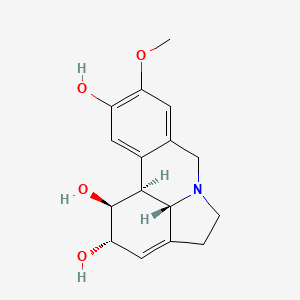
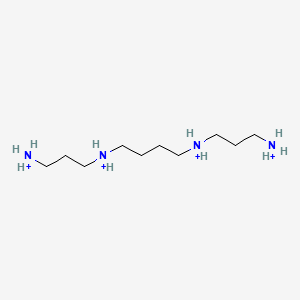
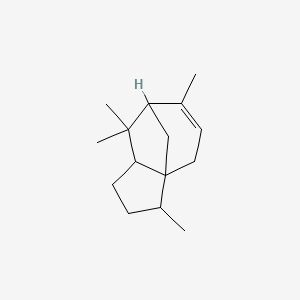
![(1S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1215546.png)
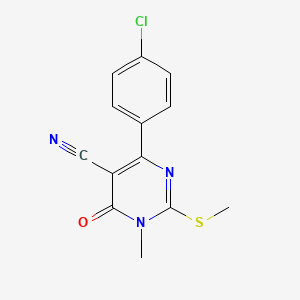
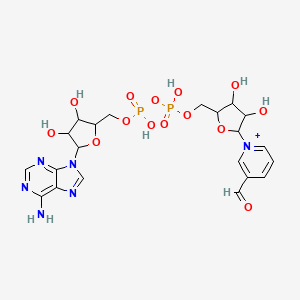

![N-cyclopropyl-3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1215551.png)
![N-[[(phenylmethyl)amino]-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1215552.png)
